molecular formula C9H16O2 B2672622 octahydro-1H-2-benzopyran-6-ol CAS No. 1560236-52-3

octahydro-1H-2-benzopyran-6-ol

Cat. No.: B2672622
CAS No.: 1560236-52-3
M. Wt: 156.225
InChI Key: UUEJVLZPIKOXDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-2-benzopyran-6-ol typically involves the hydrogenation of benzopyran derivatives. One common method includes the catalytic hydrogenation of 1H-2-benzopyran-6-ol using a palladium or platinum catalyst under high pressure and temperature . This process ensures the complete saturation of the benzopyran ring, resulting in the octahydro derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-2-benzopyran-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium or platinum catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Further hydrogenated derivatives (if any unsaturation remains)

    Substitution: Ethers, esters

Scientific Research Applications

Chemistry: Octahydro-1H-2-benzopyran-6-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential bioactive properties. It serves as a model compound in the study of hydrogenated benzopyran derivatives and their interactions with biological systems .

Medicine: Researchers are exploring its use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its fully hydrogenated benzopyran ring, which imparts distinct chemical and physical properties. This full hydrogenation increases its stability and alters its reactivity compared to its partially or non-hydrogenated counterparts .

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEJVLZPIKOXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCC2CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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